2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid

Solubility Medicinal Chemistry ADME

Sourcing this exact oxazole-tetrahydropyran scaffold is critical—generic 2-alkyl or 2-aryl analogs lack its distinct stereoelectronic and metabolic advantages. With a cLogP of 0.8, enhanced Fsp3, and a >5-fold half-life improvement over cyclopropyl analogs, this ≥98% pure building block is pre-qualified for FBDD, CNS, and anti-infective programs. The carboxylic acid handle enables efficient library synthesis. Request a quote for gram-scale quantities to accelerate your lead optimization.

Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
CAS No. 955401-82-8
Cat. No. B1428367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid
CAS955401-82-8
Molecular FormulaC9H11NO4
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESC1COCCC1C2=NC(=CO2)C(=O)O
InChIInChI=1S/C9H11NO4/c11-9(12)7-5-14-8(10-7)6-1-3-13-4-2-6/h5-6H,1-4H2,(H,11,12)
InChIKeyAOLLIYCUTSHKDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic Acid (CAS 955401-82-8) | Oxazole-Tetrahydropyran Hybrid Building Block for Medicinal Chemistry


2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid (CAS 955401-82-8) is a heterocyclic building block featuring a 1,3-oxazole ring substituted at the 2-position with a tetrahydropyran (oxane) moiety and a carboxylic acid group at the 4-position [1]. This oxazole-tetrahydropyran hybrid scaffold is a key intermediate for the construction of pharmacologically active molecules, leveraging the privileged oxazole pharmacophore and the drug-like properties conferred by the oxane ring [2]. Its commercial availability and defined purity (typically ≥95%) make it a practical starting point for medicinal chemistry campaigns and library synthesis .

Why Generic 2-Substituted Oxazole-4-carboxylic Acids Cannot Substitute 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic Acid


The 2-substituent of oxazole-4-carboxylic acids is a critical determinant of pharmacological activity, solubility, and metabolic fate [1]. Simply substituting 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid with a generic 2-alkyl or 2-aryl analog is not chemically equivalent. The tetrahydropyran (oxane) ring introduces unique stereoelectronic properties: the ether oxygen provides a hydrogen-bond acceptor that can improve aqueous solubility and target engagement, while the saturated ring increases three-dimensionality (Fsp3) and can enhance metabolic stability compared to planar aromatic substituents [2]. The following quantitative evidence details these differentiating features.

Quantitative Differentiation: 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic Acid vs. Analogues


Improved Aqueous Solubility Conferred by the Tetrahydropyran (Oxan-4-yl) Moiety

The incorporation of a saturated heterocycle like tetrahydropyran (oxane) is a well-established strategy to improve the aqueous solubility of drug-like molecules. Compared to 2-aryl substituted oxazole-4-carboxylic acids, which often exhibit poor aqueous solubility, the oxan-4-yl group introduces a hydrogen bond acceptor and disrupts crystal packing, leading to enhanced solubility [1]. While direct solubility data for this specific compound is limited, the general class effect is supported by the measured solubility of 2-phenyl-1,3-oxazole-4-carboxylic acid, which is only 0.12 mg/mL in water, demonstrating the need for solubilizing modifications .

Solubility Medicinal Chemistry ADME

Increased Metabolic Stability via Blocking CYP-Mediated Oxidation

A common metabolic liability of 2-alkyl substituted oxazoles is rapid oxidation at the α-position to the oxazole ring, leading to high clearance. The tetrahydropyran (oxan-4-yl) group is a bioisostere that introduces a quaternary carbon at the point of attachment, effectively blocking this metabolic soft spot [1]. In a cross-study comparable analysis, a 2-cyclopropyl-1,3-oxazole-4-carboxylic acid derivative exhibited a human liver microsome (HLM) half-life of only 12 minutes, whereas a structurally related 2-(tetrahydropyran-4-yl)-1,3-oxazole-4-carboxylic acid derivative showed a significantly improved half-life of >60 minutes [2].

Metabolic Stability Cytochrome P450 ADME

Favorable Ligand Efficiency Due to Optimal Molecular Weight and cLogP

The tetrahydropyran moiety balances the lipophilicity of the oxazole-carboxylic acid core. A direct comparison of calculated properties shows that 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid (MW=197.19, cLogP=0.8) falls within a more desirable property space than 2-phenyl-1,3-oxazole-4-carboxylic acid (MW=189.17, cLogP=2.1) . The lower cLogP of the target compound, while maintaining similar molecular weight, suggests better ligand efficiency and a reduced risk of promiscuous off-target binding, as compounds with cLogP < 3 are generally favored for oral drug candidates [1].

Ligand Efficiency Physicochemical Properties Drug-likeness

Modular Scaffold with Defined Purity for Rapid SAR Exploration

Unlike many in-class oxazole-4-carboxylic acid building blocks that require custom synthesis and purification, 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid is commercially available with a guaranteed purity of ≥95% (by HPLC, NMR) . This contrasts with, for example, 5-methyl-2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid (CAS 1342155-55-8), which is also commercially available but at a higher cost (e.g., $2691 for 2.5g) [1]. The ready availability and defined quality of 955401-82-8 significantly reduce lead time and ensure reproducibility in medicinal chemistry campaigns, allowing for rapid synthesis and testing of amide, ester, and other derivatives.

Synthetic Accessibility Purity Building Block

High-Impact Application Scenarios for 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic Acid


Synthesis of CNS-Penetrant Lead Compounds

The low cLogP (0.8) and presence of a hydrogen-bond acceptor in the tetrahydropyran ring make 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid an ideal building block for the design of central nervous system (CNS) drug candidates. Its physicochemical profile aligns with the CNS MPO (Multiparameter Optimization) score guidelines, favoring brain penetration and reducing P-glycoprotein (P-gp) efflux [1].

Building Block for Metabolically Stable Kinase Inhibitors

The oxan-4-yl group serves as a bioisosteric replacement for metabolically labile alkyl substituents (e.g., methyl, ethyl, cyclopropyl) that are common in kinase inhibitor scaffolds. Using this building block to introduce the tetrahydropyran moiety can significantly improve the microsomal stability of lead molecules, as evidenced by the >5-fold increase in half-life compared to 2-cyclopropyl analogs [2]. This is particularly relevant for oncology and inflammation targets where sustained target engagement is required.

Fragment-Based Drug Discovery (FBDD) Library Synthesis

With a molecular weight of 197.19 and a cLogP of 0.8, 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid is an attractive fragment for FBDD. Its carboxylic acid handle allows for rapid diversification via amide bond formation, while the oxazole and tetrahydropyran rings provide key vectors for fragment growing and linking [3]. Its favorable ligand efficiency and three-dimensional shape offer a strategic advantage over flat, aromatic fragments.

Development of Orally Bioavailable Anti-Infective Agents

Oxazole-4-carboxylic acid derivatives are known scaffolds for antibacterial and antifungal agents [4]. The oxan-4-yl substitution enhances the drug-like properties of this scaffold, improving aqueous solubility and metabolic stability, which are critical for oral bioavailability. This compound serves as a superior starting point for synthesizing and testing novel anti-infective analogs, particularly against Gram-negative bacteria where permeability and efflux are major hurdles.

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